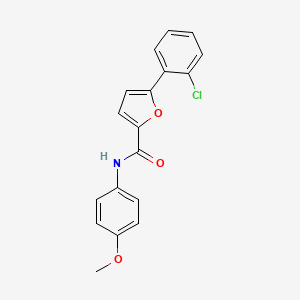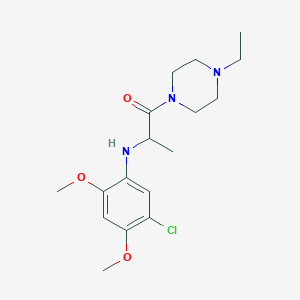
2-(5-Chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone is an amino acid amide.
Applications De Recherche Scientifique
Synthesis and Chemistry
Direct Synthesis from Carboxylic Acids
2-Acyloxy-4,6-dimethoxy-1,3,5-triazines, derived from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine, are treated with 2-amino-2-methyl-1-propanol to produce 2-oxazolines. This method demonstrates a significant application in synthesizing related compounds under mild conditions (Bandgar & Pandit, 2003).
Electrochemical and Fluorescence Studies
A study focused on the synthesis of novel 2-chloro-3-amino-1,4-naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes. These compounds exhibit medium to strong fluorescence emission bands and are electroactive, highlighting their potential in electrochemical and fluorescence applications (Verma & Singh, 2015).
Pharmacological Applications
Serotonin Receptor Ligands
New homo and hetero bis-piperazinyl-1-propanone derivatives were discovered as selective ligands for 5-HT7 over 5-HT1A serotonin receptors. These compounds demonstrated nanomolar affinity values for the 5-HT7 receptor and no affinity for the 5-HT1A receptor, indicating their significance in serotonin-related pharmacological research (Intagliata et al., 2016).
Cognitive Performance Enhancement
In a study on the effects of novel 5-HT4 receptor ligands, certain compounds reversed cognitive performance decrements induced by atropine. This suggests a role of 5-HT4 receptors in spatial learning and memory, indicating potential therapeutic applications for cognitive dysfunction (Fontana et al., 1997).
Antimicrobial and Antihypertensive Activities
Antibacterial Agents
A study on 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents found that certain 1,6,7-trisubstituted compounds, including enoxacin, showed broad and potent in vitro antibacterial activity. This indicates the compound's potential in developing new antibacterial drugs (Matsumoto et al., 1984).
Hypotensive Agents
A series of 1,4,5-trisubstituted pyrazoles, displaying hypotensive properties, were prepared and tested. One specific compound showed detailed anti-hypertensive activity, signifying its potential in hypertension treatment (Arya et al., 1969).
Propriétés
Nom du produit |
2-(5-Chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone |
|---|---|
Formule moléculaire |
C17H26ClN3O3 |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
2-(5-chloro-2,4-dimethoxyanilino)-1-(4-ethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H26ClN3O3/c1-5-20-6-8-21(9-7-20)17(22)12(2)19-14-10-13(18)15(23-3)11-16(14)24-4/h10-12,19H,5-9H2,1-4H3 |
Clé InChI |
CCRQIVPKRVZJGE-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C(=O)C(C)NC2=CC(=C(C=C2OC)OC)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



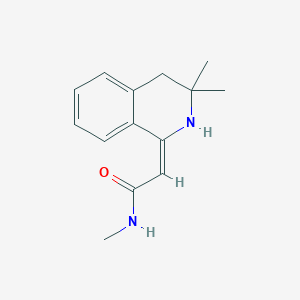
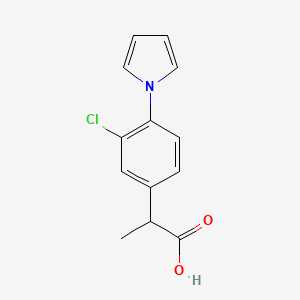
![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)
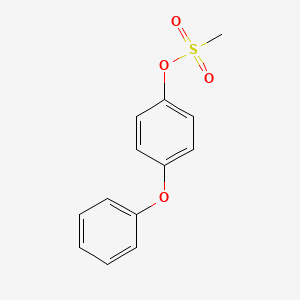
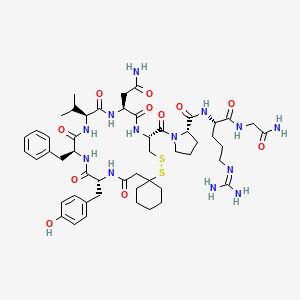
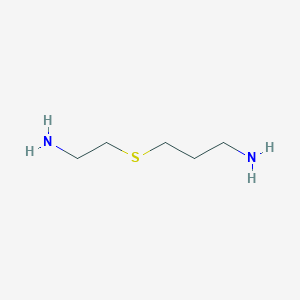
![3-[(2-Methoxyphenyl)methyl]imidazo[4,5-b]pyridine](/img/structure/B1228863.png)
![1-(4-Bromophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B1228864.png)
![Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester](/img/structure/B1228866.png)
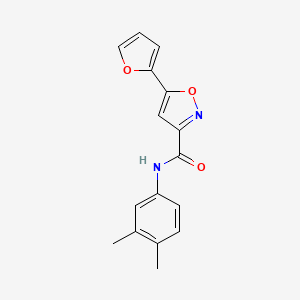
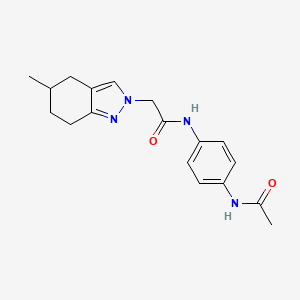
![ethyl 5-[(thien-2-ylacetyl)amino]-1-{2-[(thien-2-ylacetyl)oxy]ethyl}-1H-pyrazole-4-carboxylate](/img/structure/B1228869.png)
![2-(Thiophen-2-ylsulfonylamino)benzoic acid [2-(3-acetylanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228871.png)
